molecular formula C12H9N3O4S B8415677 4-Hydroxy-benzoic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide

4-Hydroxy-benzoic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide

Cat. No.: B8415677
M. Wt: 291.28 g/mol
InChI Key: XCUXNHDTDOSFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-benzoic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide is a useful research compound. Its molecular formula is C12H9N3O4S and its molecular weight is 291.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O4S/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)

InChI Key

XCUXNHDTDOSFAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-benzoic acid hydrazide (0.3 g, 0.002 mol) and 5-nitro-2-thiophenecarboxaldehyde (0.28 g, 0.002 mol) in abs. EtOH (10 mL), was added 1 drop of acetic acid. The reaction mixture was refluxed for 4 hours. The reaction mixture was cooling to room temperature and concentrated to remove solvent. The resulting residue was solidified by EtOAc to give white solid 0.55 g, in 95% yield, mp: 194.5° C. 1H NMR (DMSO-d6) δ 11.99 (s, 1H), 10.18 (s, 1H), 8.63 (s, 1H), 8.11 (d, 2H), 7.78 (d, 2H), 7.53 (d, 1H), 6.86 (d, 2H). 13C NMR (DMSO-d6) δ 164.9, 162.9, 152.5, 149.0, 142.0, 132.4, 131.8, 131.1, 125.1, 117.0. Anal. Calcd for C12H9N3O4S: C, 49.48; H, 3.11; N, 14.43. Found: C, 49.55; H, 3.09; N, 14.36.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

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